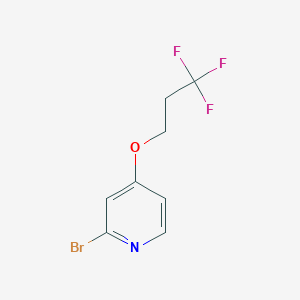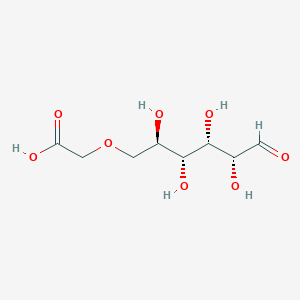![molecular formula C12H17FN2O2 B1459606 tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate CAS No. 1893851-99-4](/img/structure/B1459606.png)
tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate
Overview
Description
tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate: is a chemical compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 g/mol. It is commonly used in research and industrial applications due to its unique chemical properties and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the palladium-catalyzed synthesis of N-Boc-protected anilines from aryl bromides and tert-butyl carbamate . This reaction is conducted at room temperature using a combination of palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce amines or alcohols .
Scientific Research Applications
Chemistry: tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate is widely used as an intermediate in the synthesis of biologically active molecules. It serves as a protective group for amino groups in organic synthesis, allowing for selective transformations.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceuticals, including cancer treatments like omisertinib (AZD9291). Its role as a protective group in peptide synthesis is crucial for the development of therapeutic peptides and proteins .
Industry: In the industrial sector, this compound is used in the production of advanced materials and catalysts. Its ability to engage in hydrogen and halogen bonding makes it valuable in material science.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate involves its role as a protective group for amino groups. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine . This process is essential for the selective modification of amino groups in synthetic chemistry.
Comparison with Similar Compounds
tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-butyl (3-aminopropyl)carbamate: Another carbamate compound used in biochemical research.
tert-butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
Uniqueness: tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate is unique due to its specific structure, which includes a fluorophenyl group. This structural feature imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,7,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNZOOXPIJZDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine hydrochloride](/img/structure/B1459529.png)


![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)

![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)


![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)

